6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid
Description
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound featuring a benzo-triazine core substituted with an ethyl group at position 6 and a carboxylic acid group at position 3. Its synthesis involves sequential nitration, reduction, and hydrolysis steps, with the ethyl group introduced via nucleophilic substitution or metal-catalyzed coupling . The compound’s sensitivity to silica gel necessitates purification via vacuum sublimation, highlighting its stability challenges .
Properties
IUPAC Name |
6-ethyl-1,2,4-benzotriazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-2-6-3-4-7-8(5-6)11-9(10(14)15)13-12-7/h3-5H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJLPOSAQIDZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=NC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl-substituted benzene derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The ethyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid is in the development of antimicrobial agents. Research has shown that derivatives of triazine compounds exhibit significant antibacterial properties against various pathogens. For instance, studies have demonstrated that modifications at different positions on the triazine ring can enhance their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus .
Cytotoxicity and Anticancer Properties
In addition to antimicrobial activity, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. Case studies indicate that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . The mechanism often involves enzyme inhibition or modulation of cell cycle pathways.
Material Science
Synthesis of Novel Materials
The compound is also utilized as a building block in the synthesis of novel materials with unique properties. Its structural characteristics allow for the development of metal-organic frameworks (MOFs) and other complex materials that can be used in catalysis and drug delivery systems . The versatility in its chemical structure makes it an attractive candidate for various synthetic pathways.
Agricultural Chemistry
Pesticide Development
Research into the agricultural applications of this compound indicates potential use in the development of new pesticides. The triazine ring system is known for its herbicidal properties, and derivatives have been explored for their ability to inhibit plant pathogens and pests . The effectiveness of these compounds can be enhanced through structural modifications.
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 µg/mL | |
| Compound B | Staphylococcus aureus | 30 µg/mL | |
| Compound C | Mycobacterium smegmatis | 50 µg/mL |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 (Breast) | 25 | |
| Compound E | HeLa (Cervical) | 15 |
Mechanism of Action
The mechanism of action of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Findings :
Reactivity with Nucleophiles
Substituents at position 3 dictate reactivity:
Table 2: Reactivity Comparison
Key Findings :
Electronic and Optical Properties
Substituent position and electronic effects modulate fluorescence and electronic distribution:
- Fluorescence Modulation : In benzo-thiazole-triazine hybrids (e.g., PT in ), ortho-substituted derivatives exhibit fluorescence due to electronic cloud redistribution in the fused heterocycle . While the target compound lacks a thiazole ring, its ethyl group at position 6 may similarly influence electron distribution, though direct fluorescence data are unavailable.
- Electron-Donating vs.
Commercial Availability and Challenges
- Benzo[e][1,2,4]triazine-3-carboxylic acid derivatives, including the target compound, are listed as discontinued in commercial catalogs, likely due to synthesis complexity or instability .
- Derivatives like 6-acetylamino-benzo[e][1,2,4]triazine-3-carboxylic acid ethyl ester () highlight structural variations but lack comparative performance data .
Biological Activity
6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound features a triazine ring that is known for its potential in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its pharmacological effects, synthesis methods, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, derivatives of triazines have been synthesized using various methodologies such as microwave-assisted reactions and classical heating techniques. Characterization is often performed using techniques like NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.
Antibacterial Properties
Research has shown that compounds containing the triazine core exhibit significant antibacterial activity. For example, derivatives of 1,2,4-triazines have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. A study indicated that certain derivatives of triazine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Table 1: Antibacterial Activity of Triazine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 50 | |
| Triazine derivative A | S. aureus | 25 | |
| Triazine derivative B | Klebsiella pneumoniae | 30 |
Anticancer Activity
The anticancer potential of triazine derivatives has also been extensively studied. Compounds with the triazine structure have been shown to induce apoptosis in cancer cells by inhibiting specific enzymes involved in tumorigenesis. For instance, some studies highlight that modifications on the triazine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study: Anticancer Activity
A recent study evaluated a series of triazine derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that specific substitutions on the triazine ring significantly increased the compounds' ability to inhibit cell proliferation and induce apoptosis. The most potent compound exhibited an IC50 value of 15 μM against MCF-7 cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Some triazines can intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for 6-ethylbenzo[e][1,2,4]triazine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of benzo[e][1,2,4]triazine derivatives often involves multi-step protocols. For example, benzo[e][1,2,4]triazine-3-carboxylic acid derivatives are synthesized via cyclization reactions using precursors like nitro-substituted intermediates, followed by reduction and functionalization steps . Vacuum sublimation is recommended for purification due to silica gel sensitivity, which can degrade the product . Reaction parameters such as temperature (e.g., 50°C for azide formation) and solvent systems (e.g., methylene chloride with trifluoroacetic acid) significantly impact yield and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Advanced spectroscopic techniques are critical:
- 1H/13C NMR for verifying substituent positions and ethyl group integration (e.g., δ = 1.37 ppm for ethyl protons in related esters) .
- HRMS to confirm molecular mass (e.g., HRMS–EI matching calculated and observed values within 0.0001 Da) .
- IR spectroscopy to identify functional groups like carboxylic acid C=O stretches (~1700 cm⁻¹) .
Q. What challenges arise during purification of benzo[e][1,2,4]triazine derivatives, and how can they be mitigated?
Silica gel chromatography often degrades sensitive triazine derivatives. Alternatives include:
- Vacuum sublimation for thermally stable compounds .
- Dry-load flash chromatography using Celite to minimize decomposition .
- Solvent recrystallization with ethyl acetate/cyclohexane mixtures for crystalline products .
Advanced Research Questions
Q. How does the electron-withdrawing carboxylic acid group influence the electronic properties of the triazine core?
The C(3) substituent (e.g., carboxylic acid) significantly alters the triazine ring’s electron density. Computational studies (DFT) on analogous compounds show that electron-withdrawing groups increase the ring’s electrophilicity, enhancing reactivity in nucleophilic substitution or coordination chemistry . Experimental validation via cyclic voltammetry can quantify redox potentials, revealing substituent effects on electron transfer pathways .
Q. What methodological strategies resolve contradictory stability data in triazine derivatives under varying pH conditions?
Contradictions in stability studies (e.g., acid-sensitive vs. base-sensitive degradation) require:
- pH-rate profiling to identify degradation pathways (e.g., hydrolysis at C(3) substituent under acidic conditions).
- Accelerated stability testing using Arrhenius kinetics to predict shelf-life under controlled humidity and temperature .
- HPLC-MS to track degradation byproducts and validate mechanistic hypotheses .
Q. How can researchers design experiments to evaluate the biological activity of this compound salts?
A stepwise approach is recommended:
- Salt formation with inorganic/organic counterions (e.g., sodium, pyrazolium) to modulate solubility .
- In vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC50 determination).
- Comparative pharmacokinetics (e.g., logP, plasma protein binding) to assess bioavailability improvements from salt formation .
Q. What computational tools optimize the synthesis of this compound derivatives?
AI-driven platforms like COMSOL Multiphysics enable:
- Reactor simulation to model heat/mass transfer during cyclization .
- Retrosynthetic analysis using machine learning to predict viable precursors .
- Quantum mechanical calculations (Gaussian, ORCA) to predict transition states and energy barriers for key steps (e.g., triazine ring closure) .
Methodological Considerations
Q. How to address reproducibility issues in triazine derivative synthesis across laboratories?
Standardize protocols using:
Q. What factorial design principles apply to optimizing reaction conditions for triazine derivatives?
A 3² factorial design can evaluate temperature and catalyst concentration effects on yield. For example:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature (°C) | 50 | 80 |
| Catalyst (mol%) | 5 | 10 |
| Response surface methodology (RSM) identifies optimal conditions while minimizing resource use . |
Q. How to integrate spectroscopic and chromatographic data for comprehensive structural analysis?
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
